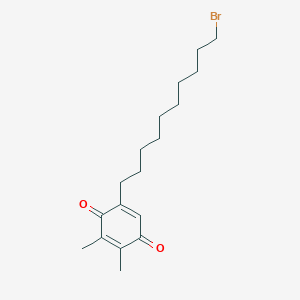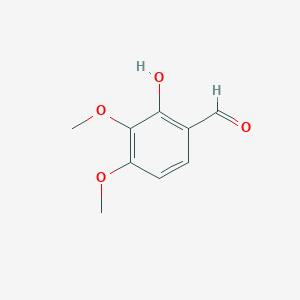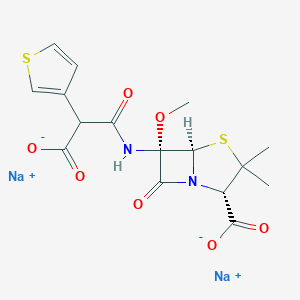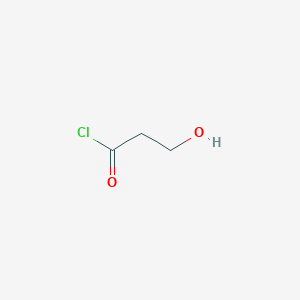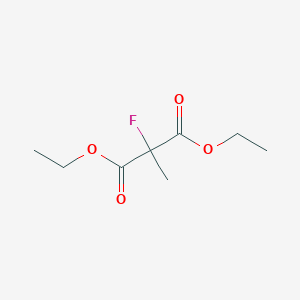
2-Fluoro-2-méthylmalonate de diéthyle
Vue d'ensemble
Description
Diethyl 2-fluoro-2-methylmalonate is an organic compound with the molecular formula C8H13FO4. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Diethyl 2-fluoro-2-methylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by Diethyl 2-fluoro-2-methylmalonate are currently unknown . Identifying these pathways can provide insights into the downstream effects of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence diethyl 2-fluoro-2-methylmalonate is currently lacking .
Analyse Biochimique
Biochemical Properties
Diethyl 2-fluoro-2-methylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester bonds in the compound. These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the breakdown and utilization of Diethyl 2-fluoro-2-methylmalonate in metabolic processes .
Cellular Effects
Diethyl 2-fluoro-2-methylmalonate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization . Additionally, Diethyl 2-fluoro-2-methylmalonate can affect cell proliferation and apoptosis, making it a valuable tool in cancer research and other fields of cellular biology .
Molecular Mechanism
The molecular mechanism of Diethyl 2-fluoro-2-methylmalonate involves its interaction with specific biomolecules, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or activating their activity. This binding interaction can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways. Additionally, Diethyl 2-fluoro-2-methylmalonate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 2-fluoro-2-methylmalonate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that Diethyl 2-fluoro-2-methylmalonate can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Diethyl 2-fluoro-2-methylmalonate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways and cellular function. At high doses, Diethyl 2-fluoro-2-methylmalonate can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Diethyl 2-fluoro-2-methylmalonate is involved in several metabolic pathways, including those related to energy production and biosynthesis of essential biomolecules. The compound interacts with enzymes such as dehydrogenases and carboxylases, which catalyze key reactions in these pathways . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Diethyl 2-fluoro-2-methylmalonate is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of Diethyl 2-fluoro-2-methylmalonate can affect its activity and function, as it may accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of Diethyl 2-fluoro-2-methylmalonate is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, Diethyl 2-fluoro-2-methylmalonate may be localized to the mitochondria, where it can impact energy production and metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-fluoro-2-methylmalonate can be synthesized through the reaction of 2-fluoro-2-methylmalonic acid with ethanol in the presence of a catalyst such as hydrochloric acid. The reaction involves the esterification of the carboxylic acid groups to form the diethyl ester .
Another method involves the use of titanium (IV) isopropylate and N-fluorobis(methanesulfonyl)imide in 1,2-dichloroethane at room temperature. This reaction yields diethyl 2-fluoro-2-methylmalonate with a high purity of 97% .
Industrial Production Methods
Industrial production of diethyl 2-fluoro-2-methylmalonate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-fluoro-2-methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl 2-methylmalonate.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and N-fluorobenzenesulfonamide in tetrahydrofuran are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride can be used for the reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-fluoro-2-methylmalonic acid.
Reduction: Diethyl 2-methylmalonate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl malonate
- Diethyl 2-methylmalonate
- Diethyl 2-chloromalonate
Uniqueness
Diethyl 2-fluoro-2-methylmalonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
diethyl 2-fluoro-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSICYQQZWUMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516766 | |
| Record name | Diethyl fluoro(methyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16519-02-1 | |
| Record name | Diethyl fluoro(methyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-fluoro-2-methylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


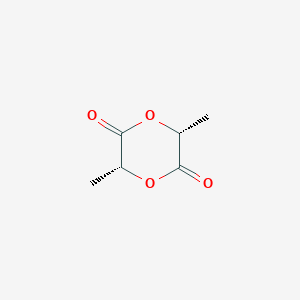

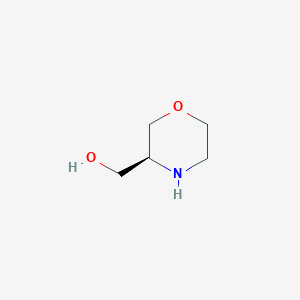

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
